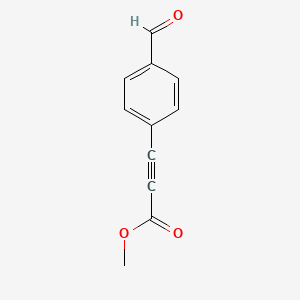

Methyl 3-(4-formylphenyl)propiolate

Description

Methyl 3-(4-formylphenyl)propiolate is a specialized organic compound featuring a propiolate ester backbone with a 4-formylphenyl substituent. This molecule is characterized by its terminal alkyne group and an electron-withdrawing formyl group at the para position of the aromatic ring. It serves as a critical intermediate in rhodium-catalyzed annulation reactions, enabling the synthesis of complex heterocycles such as benzofuran derivatives . Its structure (C11H8O3, molecular weight 188.18) combines reactivity from both the alkyne and carbonyl moieties, making it valuable in medicinal and materials chemistry.

Properties

Molecular Formula |

C11H8O3 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

methyl 3-(4-formylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H8O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,8H,1H3 |

InChI Key |

RUKGSBMVYKZHME-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-formylphenyl)propiolate can be synthesized through various synthetic routes. One common method involves the reaction of methyl propiolate with 4-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-formylphenyl)propiolate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 3-(4-carboxyphenyl)propiolate.

Reduction: 3-(4-hydroxyphenyl)propiolate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(4-formylphenyl)propiolate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-formylphenyl)propiolate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 3-(4-formylphenyl)propiolate belongs to a broader class of arylpropiolate esters. Key structural analogs include derivatives with varying para-substituents on the phenyl ring (Table 1). These substituents modulate electronic, steric, and solubility properties, influencing reactivity in organic transformations:

Table 1: Comparison of Methyl 3-(4-substituted phenyl)propiolate Derivatives

Reactivity and Reaction Pathways

- Electrophilic Character : The 4-formyl group in this compound enhances electrophilicity at the alkyne terminus, facilitating nucleophilic additions. In contrast, electron-donating groups (e.g., 4-methoxy) reduce alkyne reactivity but improve solubility in polar solvents .

- Annulation Reactions : The formyl group directs regioselectivity in rhodium(III)-catalyzed [3+2] annulations, yielding benzofuran derivatives (67% yield) . Fluorinated analogs (e.g., 4-F) are less effective in such annulations due to weaker electronic activation .

- Photochemical Behavior : Chloro and bromo derivatives participate in cycloadditions but require harsher conditions compared to the formyl-substituted compound, as halogens act as weaker electron-withdrawing groups .

Key Research Findings

Yield Optimization : this compound achieves a 67% yield in annulation reactions, outperforming methyl 3-(4-fluorophenyl)propiolate (50–60% yields) under identical conditions .

Thermal Stability : The 4-methoxy derivative exhibits superior thermal stability (storage at 2–8°C) compared to the formyl analog, which may degrade under prolonged storage .

Q & A

Q. What are the most reliable synthetic routes for Methyl 3-(4-formylphenyl)propiolate, and how do reaction conditions influence yield?

The synthesis typically involves Sonogashira coupling between methyl propiolate and 4-formylphenyl iodide, with palladium/copper catalysts in an inert atmosphere. Key variables include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in triethylamine .

- Solvent optimization : THF or DMF at 60–80°C improves coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity .

Contradictions in yield (50–90%) arise from iodide precursor quality or residual moisture. Confirm precursor dryness via Karl Fischer titration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the formyl proton at δ 9.8–10.0 ppm and the propiolate methyl group at δ 3.8–3.9 ppm .

- FT-IR : Strong alkyne C≡C stretch at ~2100 cm⁻¹ and aldehyde C=O at ~1700 cm⁻¹ .

- HRMS : Exact mass calculated for C₁₁H₈O₃ ([M+H]⁺) = 189.0552; deviations >0.001 Da suggest impurities .

Q. How does the formyl group influence the compound’s reactivity in further functionalization?

The formyl group enables:

- Condensation reactions : Formation of hydrazones or Schiff bases with amines, useful in bioactive molecule synthesis .

- Electrophilic substitution : Directs reactions (e.g., bromination) to the para position of the phenyl ring .

Steric hindrance from the propiolate group may reduce aldehyde reactivity compared to simpler aryl aldehydes .

Advanced Research Questions

Q. How can computational modeling optimize catalytic systems for synthesizing this compound?

Density functional theory (DFT) studies identify transition states in Sonogashira coupling. Key findings:

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- SAR studies : Vary substituents on the phenyl ring to isolate contributions of the formyl vs. propiolate groups. For example, replacing the formyl with methoxy reduces cytotoxicity but enhances anti-inflammatory activity .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for aldehyde oxidation byproducts .

Q. How do competing side reactions during synthesis impact purity, and how are they mitigated?

- Glossary side reactions : Homocoupling of alkynes (Glaser reaction) under excess Cu(I) . Mitigation: Limit CuI to <5 mol% and use degassed solvents.

- Aldehyde oxidation : Formyl→carboxylic acid conversion under acidic conditions. Mitigation: Neutral pH and inert gas during workup .

Monitor via TLC (Rf = 0.4 in 7:3 hexane/EtOAc) .

Methodological Considerations

Q. What are the best practices for storing this compound to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.